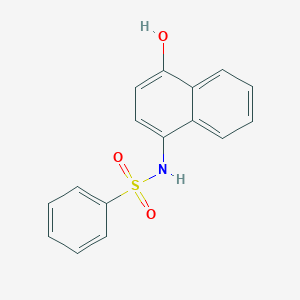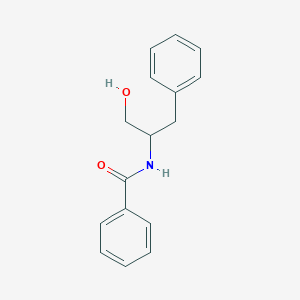
N-Benzoyl-L-phenylalaninol
Übersicht
Beschreibung
N-Benzoyl-L-phenylalaninol is a member of the class of benzamides resulting from the formal condensation of the carboxy group of benzoic acid with the amino group of L-phenylalaninol . It has a molecular weight of 269.303 .
Synthesis Analysis
This compound has been synthesized in the laboratory during the optimization and bulk synthesis of the clinical anti-HBV drug Y101 . The impurities were monitored by HPLC, and their structures were tentatively assigned based on fragmentation patterns in LC−MS/MS and NMR spectroscopies . A comprehensive study has been undertaken to identify, synthesize, and characterize all the nine impurities present in the laboratory batches of Y101 using spectroscopic and spectrometric techniques . Another study developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C16H15NO3 . The InChI representation of the molecule is InChI=1S/C16H17NO2/c18- 12- 15 (11- 13- 7- 3- 1- 4- 8- 13) 17- 16 (19) 14- 9- 5- 2- 6- 10- 14/h1- 10,15,18H,11- 12H2, (H,17,19) /t15- /m0/s1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.30 . Its molecular formula is C16H15NO3 . The InChI representation of the molecule is InChI=1S/C16H17NO2/c18- 12- 15 (11- 13- 7- 3- 1- 4- 8- 13) 17- 16 (19) 14- 9- 5- 2- 6- 10- 14/h1- 10,15,18H,11- 12H2, (H,17,19) /t15- /m0/s1 .
Wissenschaftliche Forschungsanwendungen
Quality Control in Synthesis
N-Benzoyl-L-phenylalaninol, as an intermediate in the synthesis of dipeptide Y101, is crucial for quality control in pharmaceutical manufacturing. Cao Pei-xu (2014) developed a method using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) for determining this compound and its impurities, enhancing the standard for quality control of this substance (Cao Pei-xu, 2014).
Advancements in Biochemical Research
This compound has been utilized in biochemical research for protein interaction studies. For instance, Chin et al. (2002) incorporated it into proteins in Escherichia coli, demonstrating its utility in discovering and defining protein interactions both in vitro and in vivo (Chin et al., 2002).
Pharmacological Synthesis Processes
Zhan-Xing Hu et al. (2014) described a scalable and practical synthesis method for an Anti-HBV Drug N-[N-benzoyl-O-(2-dimethylaminoethyl)- l -tyrosyl]- l -phenylalaninol (Y101), illustrating the compound's role in drug development and large-scale pharmaceutical manufacturing (Hu et al., 2014).
Enzyme Interaction Studies
Rahmo and Fife (2000) explored this compound's interaction with carboxypeptidase A, providing insights into enzyme kinetics and inhibition mechanisms. This study highlights the compound's role in understanding enzyme-substrate interactions (Rahmo & Fife, 2000).
Identification of Drug Impurities
Hu et al. (2013) and (2016) focused on identifying impurities in the synthesis of Y101, which contains this compound. Their work is vital in ensuring the purity and efficacy of pharmaceuticals (Hu et al., 2013), (Hu et al., 2016).
Taxol Biosynthesis
Walker et al. (2004) investigated phenylalanine aminomutase in the biosynthesis of Taxol, which involves the conversion of phenylalanine, related to this compound, underlining its importance in understanding natural product biosynthesis (Walker et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNAVYPYXLVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4503-96-2, 92265-06-0 | |
| Record name | N-Benzoyl-L-phenylalaninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004503962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyl-L-phenylalaninol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC117755 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



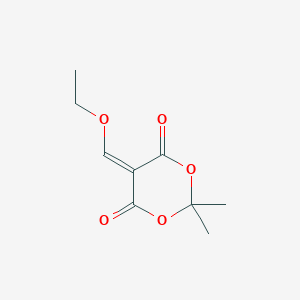
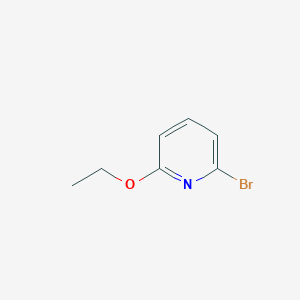
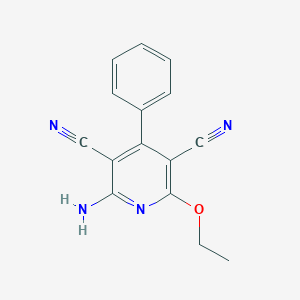
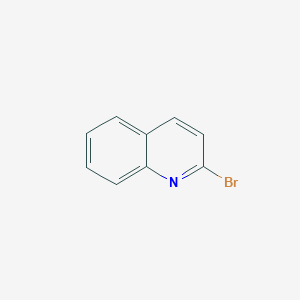

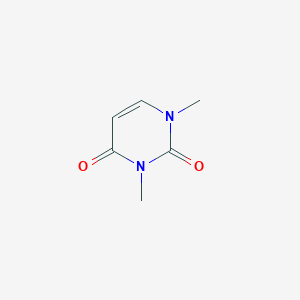
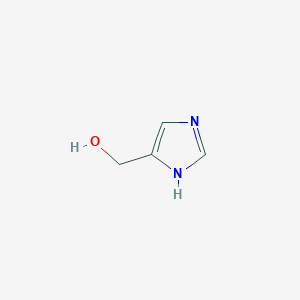
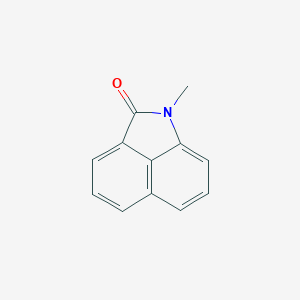
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
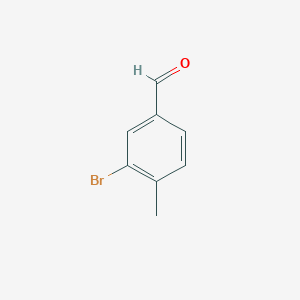

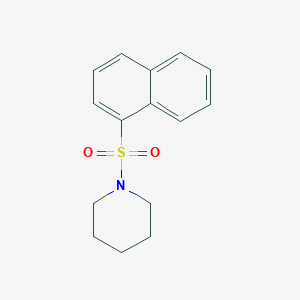
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
